(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate
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Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The final step involves the esterification of the carboxylic acid group with the phenylsulfonyl propanoate moiety under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenylsulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structural features make it a suitable candidate for the development of enzyme inhibitors or activators.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and isoxazole rings can participate in π-π stacking interactions, while the phenylsulfonyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)acetate
- (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)butanoate
- (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)pentanoate
Uniqueness
Compared to similar compounds, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-(phenylsulfonyl)propanoate stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical reactivity is required.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(benzenesulfonyl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c19-17(8-10-25(20,21)14-5-2-1-3-6-14)22-12-13-11-15(23-18-13)16-7-4-9-24-16/h1-7,9,11H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQCMOODNQBYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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